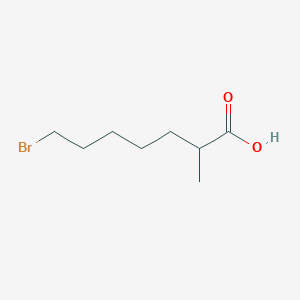
7-Bromo-2-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-methylheptanoic acid is an organic compound with the molecular formula C8H15BrO2 It is a derivative of heptanoic acid, where a bromine atom is substituted at the seventh position and a methyl group is attached to the second carbon of the heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylheptanoic acid typically involves the bromination of 2-methylheptanoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control of reaction conditions and high yield. For example, ethyl isobutyrate and an organic base reagent can be introduced into a continuous flow reactor, followed by reaction with 1,5-dibromopentane to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-methylheptanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 2-methylheptanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Methylheptanoic acid derivatives.
Reduction: 2-Methylheptanoic acid.
Oxidation: 2-Methylheptanoic acid derivatives with additional carboxyl groups.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-Bromo-2-methylheptanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoheptanoic acid: Similar structure but lacks the methyl group at the second position.
7-Chloro-2-methylheptanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Methylheptanoic acid: Lacks the bromine atom at the seventh position.
Uniqueness
7-Bromo-2-methylheptanoic acid is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
54131-73-6 |
|---|---|
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
7-bromo-2-methylheptanoic acid |
InChI |
InChI=1S/C8H15BrO2/c1-7(8(10)11)5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
OADJHMDJKMJTBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


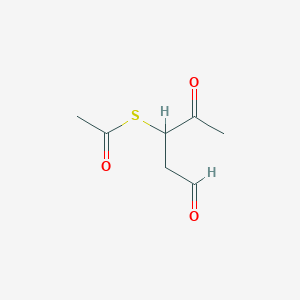
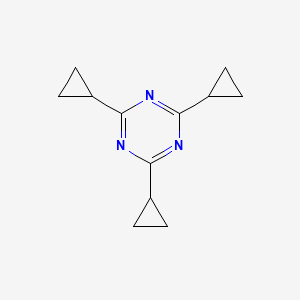
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
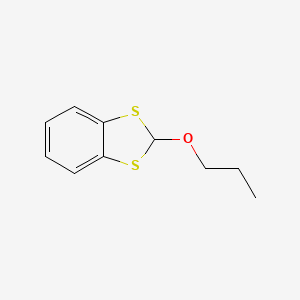
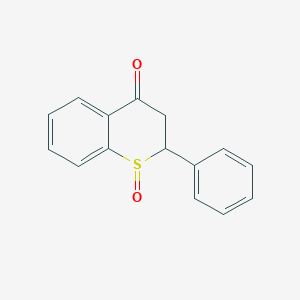
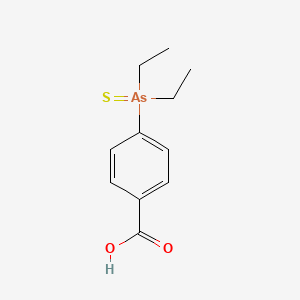

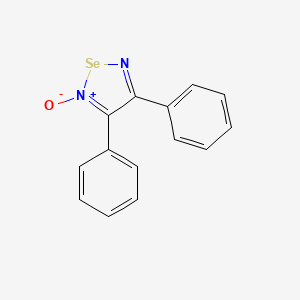


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
